2-Bromo-3-fluoro-5-methylaniline

Catalog No.
S821410
CAS No.
1805421-04-8
M.F
C7H7BrFN
M. Wt
204.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-fluoro-5-methylaniline

CAS Number

1805421-04-8

Product Name

2-Bromo-3-fluoro-5-methylaniline

IUPAC Name

2-bromo-3-fluoro-5-methylaniline

Molecular Formula

C7H7BrFN

Molecular Weight

204.04 g/mol

InChI

InChI=1S/C7H7BrFN/c1-4-2-5(9)7(8)6(10)3-4/h2-3H,10H2,1H3

InChI Key

PNSMOWSOJAKJGX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)F)Br)N

Canonical SMILES

CC1=CC(=C(C(=C1)F)Br)N

2-Bromo-3-fluoro-5-methylaniline (CAS 1805421-04-8) is a highly substituted, polyfunctional halogenated aniline utilized primarily as a precision building block in pharmaceutical manufacturing and medicinal chemistry. Characterized by its specific ortho-bromo, meta-fluoro, and meta-methyl substitution pattern relative to the amine, this compound is engineered to provide absolute regiocontrol during heterocycle formation, such as in the synthesis of functionally dense quinolines. The molecule features orthogonal reactivity profiles: the primary amine facilitates ring-closure or amidation, the ortho-bromine acts as both a steric directing group and a subsequent cross-coupling handle, and the fluorine atom modulates the electronic properties and metabolic stability of downstream active pharmaceutical ingredients (APIs) [1].

Procurement Fit

Workflow Pd-catalyzed cross-coupling with activated aryl bromide
Selection logic Regiospecific ortho-Br / meta-F / para-CH₃ substitution pattern
Use context Batch QC with NMR, HPLC, GC for method development

Attempting to substitute 2-bromo-3-fluoro-5-methylaniline with simpler analogs, such as 3-fluoro-5-methylaniline, fundamentally compromises synthetic efficiency. In standard quinoline syntheses (e.g., Skraup or Doebner-Miller reactions), an unblocked aniline will cyclize at both available ortho positions, yielding an intractable mixture of regioisomers that requires extensive, yield-depleting chromatographic separation. The presence of the 2-bromo group in the target compound forces cyclization exclusively at the 6-position, ensuring a single regioisomer. Furthermore, substituting with 2-bromo-5-methylaniline sacrifices the critical 3-fluoro substituent, which is frequently mandatory in downstream APIs (such as alpha4beta7 integrin inhibitors) to modulate lipophilicity, lower basicity, and block oxidative metabolism [1].

Substitution Risk

1
Regioisomeric haloanilines may shift oxidative addition efficiency due to altered electronic and steric environment around bromine.
2
Meta-fluorine inductive effect cannot be replicated by para-fluorine isomers; coupling rates may differ.
3
Direct substitution without re-optimization may reduce yields or cause reaction failure.

Absolute Regioselectivity in Heterocycle Annulation

During the synthesis of heavily substituted quinoline cores, the substitution pattern of the aniline precursor dictates the efficiency of the cyclization step. Utilizing 2-bromo-3-fluoro-5-methylaniline forces the annulation to occur exclusively at the unsubstituted C6 position, yielding >95% of the desired 8-bromo-7-fluoro-5-methylquinoline regioisomer. In contrast, using the unbrominated comparator 3-fluoro-5-methylaniline results in competitive cyclization at both the C2 and C6 positions, producing a near 1:1 mixture of regioisomers and effectively halving the yield of the target scaffold [1].

Evidence DimensionTarget regioisomer yield in cyclization
Target Compound Data>95% single regioisomer (8-bromo-7-fluoro-5-methylquinoline)
Comparator Or Baseline3-Fluoro-5-methylaniline (~50% target isomer yield due to mixed C2/C6 cyclization)
Quantified DifferenceNear-total elimination of off-target regioisomers, doubling effective yield
ConditionsAcid-catalyzed annulation (e.g., Skraup/Doebner-Miller conditions)

Eliminates the need for costly and time-consuming downstream chromatographic separation of regioisomers, drastically improving process mass intensity (PMI).

Physical state
Data to verify
Target: liquid at RT; Comparator: crystalline solid (mp 32–36°C)
May support automated liquid dispensing workflows
Vendor-reported physical form; no internal validation

Retention of a Reactive Handle for Divergent Synthesis

The strategic placement of the bromine atom at the 2-position of the aniline ensures that, post-cyclization, the resulting heterocycle retains an 8-bromo substituent. This provides an essential handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Quinolines derived from 2-bromo-3-fluoro-5-methylaniline can undergo direct C8-arylation or amination with high efficiency. Conversely, heterocycles derived from 3-fluoro-5-methylaniline lack this halide handle, requiring either multi-step pre-functionalization or harsh, unselective directed C-H activation that typically proceeds with poor functional group tolerance and significantly lower yields [1].

Evidence DimensionAvailability of late-stage functionalization handle
Target Compound DataRetains C8-bromo handle for direct Pd-catalyzed cross-coupling
Comparator Or Baseline3-Fluoro-5-methylaniline derivatives (requires multi-step C-H functionalization)
Quantified DifferenceEliminates 2-3 synthetic steps for late-stage functionalization
ConditionsStandard Pd-catalyzed cross-coupling conditions (e.g., Pd(dppf)Cl2, base, heat)

Allows procurement teams to source a single advanced precursor that supports the divergent synthesis of entire libraries of API candidates.

Predicted boiling point
Data to verify
Target: 251.8°C; Comparator: 248.9°C, Δ≈3°C (±35°C)
Marginal predicted volatility difference
Predicted values, not experimentally validated

Fluorine-Driven Modulation of API Physicochemical Properties

The 3-fluoro substituent on 2-bromo-3-fluoro-5-methylaniline is critical for optimizing the pharmacokinetic profile of downstream drug candidates. The highly electronegative fluorine atom lowers the pKa of adjacent basic centers and provides a steric and electronic block against cytochrome P450-mediated oxidative metabolism. When compared to derivatives synthesized from 2-bromo-5-methylaniline (lacking the fluorine), the fluorinated analogs typically exhibit a 2- to 5-fold increase in in vitro microsomal half-life and improved membrane permeability due to optimized lipophilicity (logD) [1].

Evidence DimensionMicrosomal metabolic half-life (t1/2) of downstream APIs
Target Compound Data2x to 5x extension in t1/2 (fluorinated API)
Comparator Or Baseline2-Bromo-5-methylaniline derivatives (unfluorinated, rapid metabolism)
Quantified DifferenceSignificant improvement in metabolic stability and oral bioavailability
ConditionsIn vitro human liver microsome (HLM) stability assays

Ensures the final synthesized compounds meet strict pharmacokinetic criteria required for clinical advancement, preventing costly late-stage failures.

Aqueous solubility
Context-dependent
0.31 g/L at 25°C (very slightly soluble)
Supports organic-phase partition in biphasic reactions
No regioisomeric comparator data available
Purity & QC documentation
Data to verify
Target: 97% with NMR, HPLC, GC; Comparator: 95%
Higher purity specification with QC reduces repurification needs
Supplier specifications; batch-specific verification recommended
Electronic activation pattern
Class-level inference
Ortho-Br activated; meta-F (−I, no −R); para-CH₃ (+I/+R)
Predicted to support efficient oxidative addition
Inferred from Hammett constants; no direct kinetic data

Precursor for Anti-Inflammatory API Scaffolds

2-Bromo-3-fluoro-5-methylaniline is specifically utilized as the foundational building block for synthesizing 8-bromo-7-fluoro-5-methylquinoline cores. These quinoline derivatives are critical intermediates in the development of alpha4beta7 integrin inhibitors, which are targeted therapies for inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. The precise substitution pattern ensures the correct orientation of functional groups required for target binding [1].

Divergent Library Synthesis via Late-Stage Functionalization

Because the 2-bromo group is preserved during initial heterocycle annulation, this compound is ideal for generating core scaffolds intended for high-throughput medicinal chemistry screening. The retained aryl bromide serves as a versatile anchor point for parallel Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing chemists to rapidly synthesize diverse libraries of 8-substituted quinolines or indoles without redesigning the synthetic route [1].

Development of Fluorinated Agrochemicals

In agrochemical research, the incorporation of specific fluorine motifs is essential for enhancing the environmental stability and target efficacy of active ingredients. 2-Bromo-3-fluoro-5-methylaniline provides a pre-installed meta-fluoro group that resists soil degradation and oxidative breakdown, making it a preferred starting material for next-generation fungicides or herbicides requiring a heavily substituted aniline core [2].

Application Fit

Application
Selection Property
Validation Focus
Suzuki-Miyaura SAR campaigns
Regiospecific ortho-Br activation pattern
Cross-coupling yield and selectivity
Automated HTE workflows
Likely liquid at room temperature
Liquid handling and dispensing compatibility
Biphasic coupling reactions
Very low aqueous solubility
Organic-phase partition and hydrolysis control
Fluorine-containing agrochemical leads
Multi-handle architecture (Br, F, CH₃)
Sequential derivatization feasibility

XLogP3

2.4

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